molecular formula C22H21NO6 B258598 methyl (4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B258598
M. Wt: 395.4 g/mol
InChI Key: JDACAXRPSCLJLQ-BOPFTXTBSA-N
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Description

Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl (4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to condensation reactions under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific catalysts. The major products formed from these reactions depend on the nature of the reactants and the reaction conditions.

Scientific Research Applications

Methyl 4-(2-hydroxy-3-methoxybenzylidene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to methyl (4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate include other benzylidene derivatives and pyrrole-based compounds. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct properties and applications.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

methyl (4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H21NO6/c1-13-19(22(26)29-4)17(11-14-7-5-10-18(28-3)20(14)24)21(25)23(13)15-8-6-9-16(12-15)27-2/h5-12,24H,1-4H3/b17-11-

InChI Key

JDACAXRPSCLJLQ-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=C(C(=CC=C2)OC)O)/C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC

SMILES

CC1=C(C(=CC2=C(C(=CC=C2)OC)O)C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=C(C(=CC=C2)OC)O)C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC

Origin of Product

United States

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